N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a benzothiazole ring, a furan ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide typically involves multiple steps, starting with the preparation of the benzothiazole and furan intermediates. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable fluorinated carboxylic acid. The furan ring can be prepared via the cyclization of a suitable precursor, such as 2-furancarboxaldehyde. The final step involves the coupling of these intermediates with a sulfamoyl chloride derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with bacterial enzymes, disrupting their function and leading to cell death.
Comparison with Similar Compounds
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide can be compared with other similar compounds, such as:
Dichloroanilines: These compounds also contain a benzene ring with substituents, but differ in their functional groups and overall structure.
The uniqueness of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S2/c1-24(12-15-3-2-10-28-15)30(26,27)16-7-4-13(5-8-16)19(25)23-20-22-17-9-6-14(21)11-18(17)29-20/h2-11H,12H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNRPTITJZCCJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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